molecular formula C19H19N3O2S B2916816 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 941998-91-0

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2916816
CAS No.: 941998-91-0
M. Wt: 353.44
InChI Key: JJHMYTLNEWMZKL-UHFFFAOYSA-N
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Description

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide” is an organic compound containing an indole and a phenyl group, which are common structures in many biologically active molecules . The presence of the oxalamide group suggests it could participate in hydrogen bonding, potentially influencing its interactions with other molecules.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the indole and phenyl groups. These aromatic systems often contribute to the stability of the molecule and can influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide group, which could participate in various reactions. For example, amides can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and phenyl groups could increase its hydrophobicity, influencing its solubility in different solvents .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

A study by Bhandari et al. (2010) focused on the design, synthesis, and evaluation of anti-inflammatory, analgesic, ulcerogenicity, and nitric oxide releasing studies of novel indomethacin analogs. These compounds were developed as potential anti-inflammatory agents with reduced gastrointestinal toxicities. The synthesized compounds exhibited significant anti-inflammatory and analgesic properties, along with reduced ulcerogenicity and significant nitric oxide releasing activity, suggesting their promise as non-ulcerogenic derivatives (Bhandari et al., 2010).

Role in Programmed Cell Death

Another research conducted by Ha et al. (1997) explored the role of polyamine catabolism in polyamine analogue-induced programmed cell death (PCD). The study highlighted that the induction of PCD by specific polyamine analogues might be partially due to oxidative stress resulting from H2O2 production, a process that involves the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This research underscores the compound's potential in studying the mechanisms underlying selective cytotoxic activity and PCD (Ha et al., 1997).

Synthesis and Chemical Properties

Mamedov et al. (2016) developed a novel synthetic approach for the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology provided a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in synthetic organic chemistry and its potential application in creating novel chemical entities (Mamedov et al., 2016).

Antimicrobial Activity

Research by Vijaya Laxmi and Rajitha (2010) involved the synthesis of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3yl)methylene) semicarbazone derivatives and their evaluation for antimicrobial activity. The synthesized compounds showed promising antifungal activity against Candida albicans and Candida rugosa, indicating the potential of these derivatives in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Given the presence of the indole and phenyl groups, it could potentially be explored for use in pharmaceutical or medicinal chemistry .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-25-17-9-5-4-8-16(17)22-19(24)18(23)20-11-10-13-12-21-15-7-3-2-6-14(13)15/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHMYTLNEWMZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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